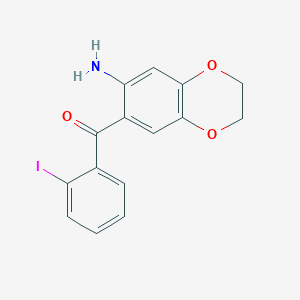
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone
Übersicht
Beschreibung
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone, also known as MDMAI, is a chemical compound that has been gaining attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of neuroscience.
Wirkmechanismus
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone acts by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain by blocking the dopamine transporter (DAT).
Biochemical and Physiological Effects:
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have various biochemical and physiological effects. Studies have shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone can increase serotonin levels in the brain, leading to antidepressant and anxiolytic effects. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments is its high affinity for the serotonin transporter (SERT), making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction. However, one limitation of using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments is its potential for abuse and addiction. Therefore, caution should be taken when using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone. One potential direction is the development of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone as a potential treatment for depression and anxiety disorders. Additionally, further research can be conducted on the potential use of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone as a treatment for methamphetamine addiction. Furthermore, research can be conducted on the potential side effects and long-term effects of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone use. Overall, the research on (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has the potential to lead to the development of new treatments for various psychiatric and neurological disorders.
Wissenschaftliche Forschungsanwendungen
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have potential applications in the field of neuroscience. Research has shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has a high affinity for the serotonin transporter (SERT) and can act as a selective serotonin reuptake inhibitor (SSRI). This makes (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone a potential candidate for the treatment of depression and anxiety disorders. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have potential applications in the field of drug abuse research. Studies have shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone can inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction.
Eigenschaften
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEDKJZDLYIPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-bromophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330670.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4330692.png)
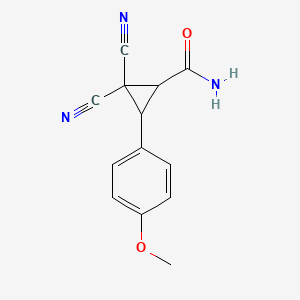
![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)
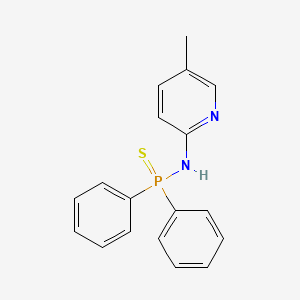


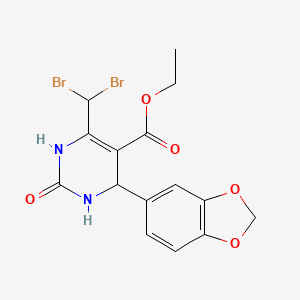
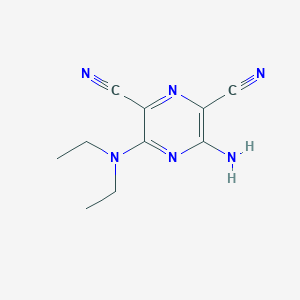

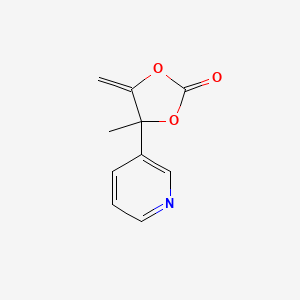
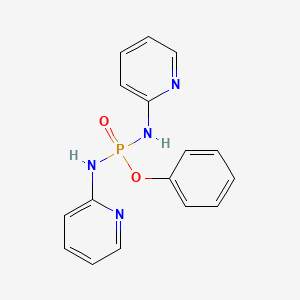
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)